REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([O:23]C)[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[C:11]=2OC)=[CH:7][C:8]=1[OH:9].C1C(C2OC3C(=C(O)C=C(O)C=3[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C:36](=[O:37])C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C([C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.COC1C=C(O)C2C(=O)C=C(C3C=C(OC)C(OC)=C(OC)C=3)OC=2C=1.OC1C=C(C=CC=1OC)C1CC(=O)C2C(=CC(OC)=C(OC)C=2O)O1>>[CH:5]1[C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([OH:23])[CH:18]=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]([OH:9])=[C:3]([OH:2])[CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[C:16]([O:37][CH3:36])=[C:17]([OH:23])[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]=1[OH:9]
|
Name
|
3-0-desmethylartemetin,5-0-desmethylnobiletin,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6J,8-heptamethoxyflavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-dihydroxy-4′,6,7-trimethoxy flavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C2OC3=CC(=C(C(=C3C(C2)=O)O)OC)OC)C=CC1OC
|
Name
|
27B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
flavonoids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1O)C2=C(C(=O)C3=C(C=C(C(=C3O)OC)OC)O2)OC
|
Name
|
orientin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O2)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
luteolin-7-0-glucoside
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C2=C(C1)OC(=CC2=O)C=3C=C(C(=C(C3)OC)OC)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3O)OC)O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([O:23]C)[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[C:11]=2OC)=[CH:7][C:8]=1[OH:9].C1C(C2OC3C(=C(O)C=C(O)C=3[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C:36](=[O:37])C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C([C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C1C(C2OC3C=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.COC1C=C(O)C2C(=O)C=C(C3C=C(OC)C(OC)=C(OC)C=3)OC=2C=1.OC1C=C(C=CC=1OC)C1CC(=O)C2C(=CC(OC)=C(OC)C=2O)O1>>[CH:5]1[C:6]([C:10]2[O:25][C:15]3[CH:16]=[C:17]([OH:23])[CH:18]=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]([OH:9])=[C:3]([OH:2])[CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]2[O:25][C:15]3[C:16]([O:37][CH3:36])=[C:17]([OH:23])[C:18]([O:21][CH3:22])=[C:19]([OH:20])[C:14]=3[C:12](=[O:13])[CH:11]=2)=[CH:7][C:8]=1[OH:9]
|
Name
|
3-0-desmethylartemetin,5-0-desmethylnobiletin,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6J,8-heptamethoxyflavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-dihydroxy-4′,6,7-trimethoxy flavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C2OC3=CC(=C(C(=C3C(C2)=O)O)OC)OC)C=CC1OC
|
Name
|
27B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
flavonoids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1O)C2=C(C(=O)C3=C(C=C(C(=C3O)OC)OC)O2)OC
|
Name
|
orientin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O2)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
luteolin-7-0-glucoside
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C2=C(C1)OC(=CC2=O)C=3C=C(C(=C(C3)OC)OC)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3O)OC)O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |